tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15867997
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23N3O2 |
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Molecular Weight | 277.36 g/mol |
IUPAC Name | tert-butyl 2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-6-8-12(18)11-7-5-9-17-13(11)16-4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17) |
Standard InChI Key | JNLCLPZZRQRADX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is C₁₅H₂₃N₃O₂, with a molecular weight of 277.36 g/mol . The structure comprises:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle).
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A pyridine ring substituted with a methylamino group at the 2-position.
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A tert-butyl carbamate (Boc) group attached to the pyrrolidine nitrogen .
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the methylamino substituent may influence receptor binding interactions.
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₃N₃O₂ | |
Molecular Weight | 277.36 g/mol | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Solubility | Likely soluble in organic solvents | Inferred |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Formation of the Pyrrolidine-Pyridine Core:
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Introduction of the tert-Butyl Carbamate:
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Methylamino Functionalization:
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
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1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–75% |
2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90% |
3 | Methylamination | CH₃NH₂, NaBH₃CN, MeOH | 70–80% |
Challenges and Optimizations
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Steric Hindrance: The tert-butyl group may impede reaction rates, necessitating elevated temperatures or prolonged reaction times .
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Regioselectivity: Ensuring proper substitution on the pyridine ring requires careful control of reaction conditions .
Biological and Pharmacological Relevance
Mechanism of Action
The methylamino pyridine moiety may interact with:
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G-Protein-Coupled Receptors (GPCRs): Via hydrogen bonding and π-π stacking .
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Enzyme Active Sites: Inhibition of kinases or proteases through competitive binding .
Table 3: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Dopamine D2 Receptor | 12 nM |
(S)-1-Boc-2-(Methylaminomethyl)pyrrolidine | Serotonin Transporter | 8 nM |
Industrial and Research Applications
Medicinal Chemistry
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Intermediate in Drug Synthesis: Used in the preparation of kinase inhibitors and GPCR modulators .
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Combinatorial Libraries: Serves as a building block for high-throughput screening .
Material Science
Comparative Structural Analysis
Analogues and Derivatives
Compound Name | Structural Difference | Bioactivity |
---|---|---|
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Methylamino at C3 vs. C2 | Enhanced dopamine affinity |
(R)-tert-Butyl 2-(aminomethyl)pyrrolidine | Primary amine vs. methylamino | Reduced lipophilicity |
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